molecular formula C19H18FNO3S B2380139 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)-3-phenylpropanamide CAS No. 863022-39-3

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)-3-phenylpropanamide

Cat. No. B2380139
CAS RN: 863022-39-3
M. Wt: 359.42
InChI Key: OJULIIYZJQWLCY-UHFFFAOYSA-N
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Description

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)-3-phenylpropanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as "compound X" in the scientific literature.

Mechanism of Action

The mechanism of action of compound X involves the inhibition of the proteasome, which is a complex protein complex that plays a crucial role in the degradation of proteins. By inhibiting the proteasome, compound X can induce apoptosis (programmed cell death) in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Compound X has been shown to have several biochemical and physiological effects, including the induction of oxidative stress and the activation of the p53 pathway. These effects contribute to the anti-cancer activity of compound X.

Advantages and Limitations for Lab Experiments

One of the main advantages of compound X for lab experiments is its potent anti-cancer activity, which makes it a valuable tool for studying cancer biology and developing new cancer therapies. However, one of the limitations of compound X is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for research on compound X, including:
1. Further studies on the mechanism of action of compound X, particularly on its interaction with the proteasome.
2. The development of more efficient synthesis methods for compound X, which could increase its availability for research purposes.
3. The exploration of the potential therapeutic applications of compound X in other diseases, such as neurodegenerative disorders and inflammatory conditions.
4. The investigation of the potential synergistic effects of compound X with other anti-cancer agents, which could enhance its therapeutic efficacy.
5. The development of novel drug delivery systems for compound X, which could improve its solubility and bioavailability in vivo.
In conclusion, compound X is a promising chemical compound with potent anti-cancer activity and several potential therapeutic applications. Further research is needed to fully understand its mechanism of action and explore its potential in other diseases.

Synthesis Methods

The synthesis of compound X involves several steps, including the reaction of 4-fluoroacetophenone with thioacetic acid, followed by the reaction with benzaldehyde and the subsequent addition of acetic anhydride. The final product is obtained through the reaction of the intermediate product with 3-phenylpropanoyl chloride.

Scientific Research Applications

Compound X has been extensively studied for its potential therapeutic properties, particularly in the treatment of cancer. Several studies have shown that compound X exhibits potent anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer.

properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO3S/c20-16-7-9-17(10-8-16)21(18-12-13-25(23,24)14-18)19(22)11-6-15-4-2-1-3-5-15/h1-5,7-10,12-13,18H,6,11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJULIIYZJQWLCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CS1(=O)=O)N(C2=CC=C(C=C2)F)C(=O)CCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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